![molecular formula C23H22N2O4S B2641654 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide CAS No. 922090-28-6](/img/structure/B2641654.png)

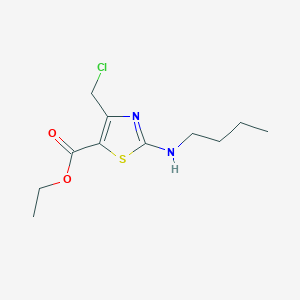

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the dibenzo[b,f][1,4]oxazepine core, followed by functionalization to introduce the sulfonamide and methyl groups. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tricyclic system, with two benzene rings fused to a seven-membered ring containing an oxygen atom. The sulfonamide and methyl groups would be attached to this core structure .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the sulfonamide and methyl groups. These functional groups could potentially participate in a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a sulfonamide group could enhance its water solubility compared to the parent dibenzo[b,f][1,4]oxazepine compound .Applications De Recherche Scientifique

Methanesulfonic Acid Salt Forms and Structural Characterization

Research has explored methanesulfonic acid salt forms of carbamazepine and its analogue 10,11-dihydrocarbamazepine, highlighting the preparation and characterization of these compounds. This study provides valuable structural information that could be relevant for understanding the properties of similar methanesulfonamide compounds (Eberlin, Eddleston, & Frampton, 2013).

Photophysical Properties of Related Compounds

A series of new 2,5-dibenzoxazolylphenols and related compounds have been synthesized, displaying excited state intramolecular proton-transfer fluorescence. This research on photophysical properties could offer insights into the fluorescence characteristics of related dibenzoxazepin compounds (Kauffman & Bajwa, 1993).

High Molecular Weight Polybenzoxazoles

Studies on the synthesis of high molecular weight polybenzoxazoles (PBOs) in polyphosphoric acid and their hydrolytic stability provide a detailed look into the polymerization process and stability of these materials, which could be analogous to the stability considerations of similar oxazepine compounds (Kim, Einsla, Tchatchoua, & McGrath, 2005).

Chelating Nitrogen Ligands and Catalytic Applications

The development of chelating nitrogen ligands, such as bis(2-benzoxazolyl)methane, and their application in catalytic reduction processes showcases the versatility of benzoxazolyl compounds in catalysis. The structural and functional insights from these studies could provide a foundation for the development of similar oxazepin-based catalysts (Ragaini, Pizzotti, Cenini, Abbotto, Pagani, & Demartin, 1995).

Synthesis and Properties of Novel Sulfonamides

Research into the synthesis and properties of novel sulfonamides, including their interactions with various biomolecules and potential applications as inhibitors or probes, underscores the functional diversity and potential of sulfonamide-based compounds in various scientific and technological fields (Temperini, Cecchi, Boyle, Scozzafava, Escribano Cabeza, Wentworth, Blackburn, & Supuran, 2008).

Mécanisme D'action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, its mechanism of action would depend on its specific biological targets. The presence of a sulfonamide group suggests potential antimicrobial activity, as many sulfonamide compounds are known to be antimicrobial agents .

Orientations Futures

Propriétés

IUPAC Name |

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-1-(3-methylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4S/c1-15-5-4-6-17(11-15)14-30(27,28)24-18-8-10-21-19(13-18)23(26)25(3)20-12-16(2)7-9-22(20)29-21/h4-13,24H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQEPXLMRTBRMPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxybenzyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2641573.png)

![5-((3,4-Difluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2641579.png)

![1-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2641580.png)

![3-Methoxy-1-methyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]pyrazole-4-carboxamide](/img/structure/B2641584.png)

![1-[2-(4-Hydroxy-4-methyloxan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2641585.png)

![1-(4-{[(4-Methoxybenzoyl)oxy]imino}-2,2,6,6-tetramethylpiperidino)-1-ethanone](/img/structure/B2641589.png)

![2-Methyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione](/img/structure/B2641590.png)

![8-Benzyl 1-tert-butyl 2-(aminomethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B2641591.png)

![Ethyl 4-(fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2641594.png)